molecular formula C4H9NO3 B1331476 2-hydroxyethyl N-methylcarbamate CAS No. 13296-57-6

2-hydroxyethyl N-methylcarbamate

Cat. No.: B1331476
CAS No.: 13296-57-6
M. Wt: 119.12 g/mol
InChI Key: SCSYMLCLRSCCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyethyl N-methylcarbamate is an organic compound with the molecular formula C4H9NO3. It is a carbamate ester, which means it contains a carbamate group (a functional group derived from carbamic acid) linked to an alcohol. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxyethyl N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with 2-hydroxyethanol. The reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound often involves the reaction of methyl isocyanate with 2-hydroxyethanol in the presence of a catalyst. This method is preferred due to its simplicity and high yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it into simpler carbamate compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2-hydroxyethyl N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxyethyl N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

2-hydroxyethyl N-methylcarbamate can be compared with other carbamate esters, such as ethyl N-methylcarbamate and methyl N-methylcarbamate. While these compounds share similar structural features, this compound is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity .

List of Similar Compounds

  • Ethyl N-methylcarbamate
  • Methyl N-methylcarbamate
  • Propyl N-methylcarbamate

These compounds are structurally related but differ in their specific functional groups and applications.

Properties

IUPAC Name

2-hydroxyethyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSYMLCLRSCCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301246
Record name 2-hydroxyethyl N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-57-6
Record name 1,2-Ethanediol, 1-(N-methylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13296-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 142007
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13296-57-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxyethyl N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYETHYL N-METHYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxyethyl N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
2-hydroxyethyl N-methylcarbamate
Reactant of Route 3
Reactant of Route 3
2-hydroxyethyl N-methylcarbamate
Reactant of Route 4
Reactant of Route 4
2-hydroxyethyl N-methylcarbamate
Reactant of Route 5
Reactant of Route 5
2-hydroxyethyl N-methylcarbamate
Reactant of Route 6
Reactant of Route 6
2-hydroxyethyl N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.